3-Fluoro-4-(1,4-oxazepan-4-yl)aniline
CAS No.: 918137-43-6
Cat. No.: VC20161186
Molecular Formula: C11H15FN2O
Molecular Weight: 210.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918137-43-6 |
|---|---|
| Molecular Formula | C11H15FN2O |
| Molecular Weight | 210.25 g/mol |
| IUPAC Name | 3-fluoro-4-(1,4-oxazepan-4-yl)aniline |
| Standard InChI | InChI=1S/C11H15FN2O/c12-10-8-9(13)2-3-11(10)14-4-1-6-15-7-5-14/h2-3,8H,1,4-7,13H2 |
| Standard InChI Key | WJUDAZSPXBWHIG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCOC1)C2=C(C=C(C=C2)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline (CAS: 918137-43-6) has the molecular formula C₁₁H₁₅FN₂O and a molecular weight of 210.25 g/mol. Its structure consists of:
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An aniline core substituted with a fluorine atom at the 3-position.
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A 1,4-oxazepane ring (a seven-membered heterocycle containing one oxygen and one nitrogen atom) attached at the 4-position of the benzene ring.
The IUPAC name is 3-fluoro-4-(1,4-oxazepan-4-yl)aniline, with the SMILES notation C1CN(CCOC1)C2=C(C=C(C=C2)N)F.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 210.114 g/mol | |
| LogP (Partition Coefficient) | 2.56 (estimated) | |
| Topological Polar Surface Area | 38.5 Ų |
The compound’s moderate lipophilicity (LogP ~2.56) suggests potential membrane permeability, a desirable trait for drug candidates.
Synthesis and Preparation
Catalytic Methods
The synthesis of 1,4-oxazepane-containing compounds often involves transition metal-catalyzed cyclization or nitrene insertion strategies. A 2020 study demonstrated the use of molybdenyl acetylacetonate [MoO₂(acac)₂] and copper(II) trifluoromethanesulfonate [Cu(CF₃SO₃)₂] to construct seven-membered heterocycles via cascade reactions, including C–H activation and C–N bond formation . While this method was applied to benzodiazepines, analogous approaches could be adapted for 1,4-oxazepanes.
Substituted Aniline Derivatives
A patent by Kim et al. (2009) describes the synthesis of structurally related trifluoroaniline-oxazepane hybrids, highlighting the role of Pd-catalyzed coupling and reductive amination in assembling the heterocyclic core . For 3-fluoro-4-(1,4-oxazepan-4-yl)aniline, a plausible route involves:
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Nitro group reduction: Starting from 3-fluoro-4-nitroaniline.
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Ring-closing reaction: Using ethylene glycol derivatives and amines to form the oxazepane ring .
Applications in Drug Discovery
Antimicrobial Agents
Fluorinated anilines are prevalent in antimicrobial research. The 2009 study by Kim et al. reported that 2,3,5-trifluoro-4-(1,4-oxazepan-4-yl)aniline (a structural analog) exhibited inhibitory activity against bacterial pathogens such as Staphylococcus aureus (MIC = 2 µg/mL) . While direct data for the 3-fluoro derivative is limited, its similarity suggests potential utility in antibiotic design.
Bioisosteric Replacements
The compound’s aniline and oxazepane groups make it a candidate for amide bond bioisosteres, a strategy employed to improve pharmacokinetics. For example, 1,2,3-triazoles and oxadiazoles have replaced amides in HIV protease inhibitors . The oxazepane ring’s conformational flexibility could mimic peptide backbones in drug design .
Stability and Reactivity
Degradation Pathways
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Hydrolysis: The oxazepane ring may undergo hydrolysis under acidic or basic conditions, forming secondary amines or lactams.
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Oxidation: The aniline group is susceptible to oxidation, necessitating protective strategies during synthesis .
Spectroscopic Characterization
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¹H NMR: Key signals include aromatic protons at δ 6.8–7.2 ppm and oxazepane methylene groups at δ 3.5–4.0 ppm.
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MS (ESI+): Major fragment at m/z 210.1 [M+H]⁺.
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